5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a piperazine ring in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[2,3-d]pyrimidin-4-ones: These derivatives are also known for their diverse biological activities and are used in similar research applications.
Uniqueness
5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the chlorophenyl group and the piperazine ring, which may enhance its pharmacological properties and specificity for certain molecular targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
496026-35-8 |
---|---|
Molecular Formula |
C17H17ClN4S |
Molecular Weight |
344.9g/mol |
IUPAC Name |
5-(2-chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-13(10-23-17(15)20-11-19-16)12-4-2-3-5-14(12)18/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
AFFDHNIIGHONII-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4Cl |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4Cl |
solubility |
51.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.